molecular formula C13H13ClN2O4 B4464939 N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide

Cat. No.: B4464939
M. Wt: 296.70 g/mol
InChI Key: OUJSGYFWTTYGBV-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a chloro-substituted phenyl ring, methoxy groups, and an oxazole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Coupling reactions: The final step involves coupling the oxazole ring with the substituted phenyl ring to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and high-throughput screening.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups, along with the oxazole ring, contribute to its binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    4-chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the oxazole ring.

    2,5-dimethoxy-4-chlorophenethylamine: Contains similar functional groups but has a different core structure.

    N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of the oxazole ring.

The uniqueness of this compound lies in its combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-7-15-10(6-20-7)13(17)16-9-5-11(18-2)8(14)4-12(9)19-3/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJSGYFWTTYGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
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